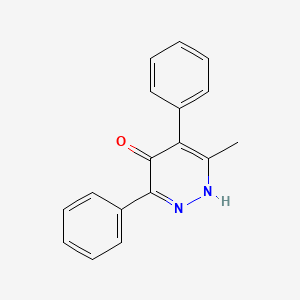![molecular formula C21H14N6O B12918265 2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one CAS No. 97228-93-8](/img/structure/B12918265.png)
2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a pyrene moiety attached to the purine ring system, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Pyrene Moiety: The pyrene group is introduced via a nucleophilic substitution reaction, where a pyrene derivative reacts with the purine intermediate under controlled conditions.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Wissenschaftliche Forschungsanwendungen
2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: It is utilized in biochemical assays to study enzyme interactions and nucleic acid binding.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one involves its interaction with molecular targets such as DNA and enzymes. The pyrene moiety allows the compound to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. Additionally, the compound can bind to enzyme active sites, altering their activity and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-(pyren-1-ylamino)-1H-purin-8(7H)-one: Similar structure but with different substitution pattern.
8-Amino-2-(pyren-1-ylamino)-1H-purin-6(7H)-one: Another isomer with the amino group at a different position.
2,6-Diamino-8-(pyren-1-ylamino)-1H-purin-7-one: Contains an additional amino group.
Uniqueness
2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the pyrene moiety enhances its ability to interact with nucleic acids and proteins, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
97228-93-8 |
|---|---|
Molekularformel |
C21H14N6O |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-amino-8-(pyren-1-ylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C21H14N6O/c22-20-25-18-17(19(28)27-20)24-21(26-18)23-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H5,22,23,24,25,26,27,28) |
InChI-Schlüssel |
FOLHWFUOQIHNLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC5=NC6=C(N5)C(=O)NC(=N6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)
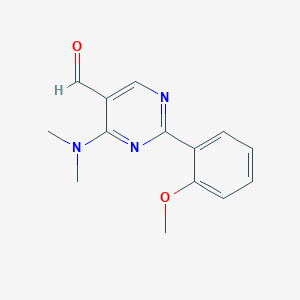
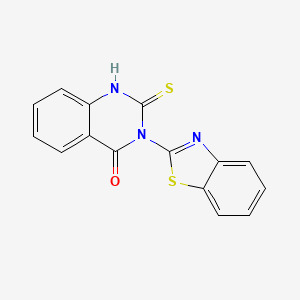
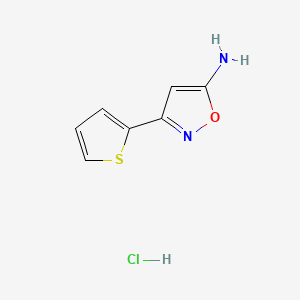
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
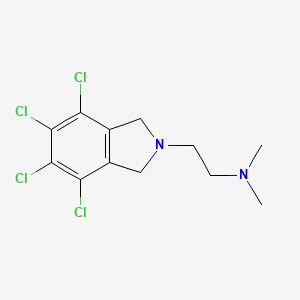

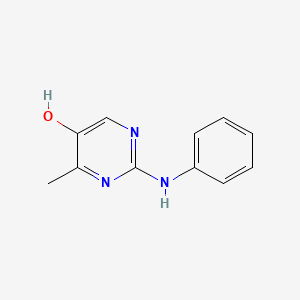
![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)
